molecular formula C15H23N5O4 B15139252 Lys-Ala-pNA

Lys-Ala-pNA

Cat. No.: B15139252
M. Wt: 337.37 g/mol
InChI Key: WKTQIBKMCKFCJE-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Ala-pNA, also known as Lysyl-Alanyl-p-nitroanilide, is a synthetic dipeptide substrate commonly used in biochemical assays. It is composed of the amino acids lysine and alanine, linked to a p-nitroanilide group. This compound is primarily utilized as a chromogenic substrate for the detection and quantification of enzyme activity, particularly dipeptidyl peptidase II (DPP II) and other proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Lys-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between lysine and alanine releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .

Mechanism of Action

Lys-Ala-pNA exerts its effects through enzymatic hydrolysis. Proteases recognize the peptide bond between lysine and alanine and catalyze its cleavage, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys-Ala-pNA is unique due to its specificity for dipeptidyl peptidase II and its ability to release a chromogenic product upon hydrolysis. This makes it particularly useful in assays where precise quantification of enzyme activity is required .

Properties

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1

InChI Key

WKTQIBKMCKFCJE-GWCFXTLKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N

Origin of Product

United States

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